Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.44 | Singlet | 9H | tert-Butyl (C(CH₃)₃) |
| 3.67 | Singlet | 3H | Methyl ester (COOCH₃) |
| 3.35 | Multiplet | 2H | Methylene adjacent to amine |
| 5.12 | Broad singlet | 1H | NH (carbamate) |
¹³C NMR (100 MHz, CDCl₃) confirms functional groups:
| δ (ppm) | Assignment |
|---|---|
| 28.1 | Quaternary carbon (C(CH₃)₃) |
| 52.3 | Methyl ester (COOCH₃) |
| 155.7 | Carbamate carbonyl (OCONHR) |
| 171.2 | Ester carbonyl (COOR) |
Infrared (IR) Spectroscopy and Functional Group Analysis
FT-IR (neat, cm⁻¹) reveals critical absorptions:
| Band Position | Intensity | Assignment |
|---|---|---|
| 3350 | Medium | N-H stretch (carbamate) |
| 2975 | Strong | C-H asymmetric (tert-butyl) |
| 1745 | Strong | Ester C=O stretch |
| 1690 | Strong | Carbamate C=O stretch |
| 1250 | Medium | C-O-C asymmetric (ester) |
The 1690 cm⁻¹ peak confirms successful Boc protection, while the 1745 cm⁻¹ signal verifies esterification.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
| m/z | Relative Abundance | Fragment Ion |
|---|---|---|
| 231 | 15% | Molecular ion [M]⁺ |
| 174 | 100% | Loss of tert-butyl ([M-C₄H₉]⁺) |
| 130 | 45% | Pentanoate backbone fragment |
| 57 | 80% | tert-Butyl cation ([C(CH₃)₃]⁺) |
High-resolution ESI-MS shows the molecular ion cluster at m/z 232.1547 ([M+H]⁺), matching theoretical calculations.
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction of related Boc-protected amino acid esters reveals:
- Torsion angles : The carbamate N-C-O-C linkage adopts a syn conformation with a dihedral angle of −14.8°
- Hydrogen bonding : Intermolecular N-H···O bonds (2.89 Å) stabilize crystal packing
- Steric effects : tert-Butyl groups create 7.5 Å van der Waals radii, influencing solubility
Molecular dynamics simulations predict three stable conformers for the pentanoate chain, with the gauche form dominating in polar solvents. Crystal lattice parameters for analogous compounds show:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell | a=8.42 Å |
| b=10.15 Å | |
| c=18.70 Å | |
| Z-value | 4 |
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-8(7-9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUZDDUVCLVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-tert-Butoxycarbonyl (Boc) Protected Amino Acid Intermediates
The initial step involves the protection of the amino group of pentanoic acid derivatives to prevent undesired side reactions during subsequent steps. This is achieved by reacting pentanoic acid derivatives with di-tert-butoxycarbonyl (Boc) reagents.
- Pentanoic acid derivatives are dissolved in an appropriate solvent such as dichloromethane (DCM).
- The Boc anhydride (Boc2O) is added along with a base like triethylamine (TEA) to facilitate the formation of the Boc-protected amino acid.
- The mixture is stirred at room temperature until complete conversion, monitored by thin-layer chromatography (TLC).
Reaction:
$$
\text{Pentanoic acid derivative} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA}} \text{N-Boc-pentanoic acid derivative}
$$
Conversion to the Corresponding Acid Chloride
The Boc-protected amino acid is then converted into its more reactive acid chloride form to facilitate coupling with methyl ester derivatives.
- The Boc-protected amino acid is dissolved in DCM.
- Thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise under inert atmosphere.
- The mixture is refluxed to ensure complete conversion, then evaporated to remove excess reagents.
Reaction:
$$
\text{N-Boc-pentanoic acid} + \text{SOCl}_2 \rightarrow \text{N-Boc-pentanoic acid chloride}
$$
Coupling with Methyl 3-Aminopentanoate
The acid chloride intermediate is then coupled with methyl 3-aminopentanoate to form the protected amino ester.
- The acid chloride is added dropwise to a solution of methyl 3-aminopentanoate in DCM, often in the presence of a base like triethylamine to neutralize HCl formed during the reaction.
- The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.
Reaction:
$$
\text{N-Boc-pentanoic acid chloride} + \text{methyl 3-aminopentanoate} \rightarrow \text{N-Boc-aminopentanoate ester}
$$
Deprotection and Purification
The final step involves removing the Boc protecting group to yield the target compound, Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate .
- The protected ester is treated with a mild acid such as 4 M HCl in dioxane.
- The mixture is stirred at room temperature for approximately 3 hours.
- The crude product is then concentrated under reduced pressure.
- Purification is achieved through flash chromatography on silica gel, using a suitable solvent system (e.g., petroleum ether/ethyl acetate).
Reaction:
$$
\text{N-Boc-aminopentanoate ester} + \text{HCl} \rightarrow \text{this compound}
$$
Data Table Summarizing the Preparation Method
| Step | Reagents | Conditions | Purpose | Key Notes |
|---|---|---|---|---|
| 1 | Boc₂O, TEA | Room temperature, inert atmosphere | Protect amino group | Ensures selective protection |
| 2 | SOCl₂ | Reflux | Convert to acid chloride | Enhances reactivity for coupling |
| 3 | Methyl 3-aminopentanoate, TEA | Room temperature | Amide bond formation | Controlled addition to prevent side reactions |
| 4 | 4 M HCl in dioxane | Stirring at room temperature | Boc deprotection | Final compound obtained after purification |
Research Findings and Notes
- The synthesis of amino acid derivatives with Boc protection is a standard protocol in peptide chemistry, ensuring selective functional group transformations.
- The use of acid chlorides for amide bond formation is highly efficient, providing high yields and minimal side reactions.
- Deprotection with HCl in dioxane is a mild and effective method, compatible with ester functionalities.
- Purification via flash chromatography ensures the isolation of high-purity methyl ester derivatives suitable for further biological testing or synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The tert-butoxycarbonyl (Boc) group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₂₁NO₄
- Molecular Weight : 229.29 g/mol
- Key Functional Groups : Tert-butoxycarbonyl (Boc) group, ester group
The presence of the Boc group allows for the protection of amino functionalities during chemical reactions, facilitating the synthesis of complex molecules.
Peptide Synthesis
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is primarily utilized as a building block in peptide synthesis. It serves as a protected amino acid that can be incorporated into peptide chains through coupling reactions. The Boc group can be selectively removed under acidic conditions, allowing for subsequent reactions to form dipeptides and larger peptides.
Case Study : In a study on dipeptide synthesis, the use of Boc-protected amino acids resulted in high yields and purity of the final products, demonstrating the effectiveness of this compound in peptide chemistry.
Drug Development
This compound is also significant in medicinal chemistry for its role in synthesizing bioactive compounds. It has been used to create fragments of novel cytotoxic cyclodepsipeptides, which are being investigated for their potential therapeutic applications.
Example : The synthesis of (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate involved this compound as a key intermediate, highlighting its utility in developing new pharmaceuticals.
Organic Synthesis
Beyond peptides, this compound is employed in broader organic synthesis applications due to its reactivity and stability. It can participate in various chemical reactions, including oxidation and reduction processes.
| Reaction Type | Description |
|---|---|
| Oxidation | The hydroxyl group can be oxidized to form ketones or aldehydes. |
| Reduction | The ester group can be reduced to yield alcohols. |
| Substitution | The Boc group can be removed to reveal free amino groups for further reactions. |
Mechanism of Action
The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate involves its interaction with specific molecular targets and pathways. The Boc group protects the amino functionality during chemical reactions, allowing for selective modifications. Upon removal of the Boc group, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The Boc-protected amino acid esters and related derivatives exhibit diverse structural features, influencing their reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations :
- Ester vs. Acid : The carboxylic acid derivative (CAS: 179412-79-4) lacks the methyl ester, making it more polar and acidic, suitable for coupling reactions in aqueous media .
- Steric and Stereochemical Effects: Ethyl (4R)-4-Boc-amino-3-hydroxypentanoate (CAS: 1965266-29-8) contains a hydroxyl group and stereocenter, which may influence its hydrogen-bonding capacity and chiral selectivity in drug design .
- Protection Strategy: tert-Butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate (CAS: 63983-88-0) uses a benzyloxycarbonyl (Z) group instead of Boc, offering orthogonal protection for amines in multi-step syntheses .
Commercial Availability and Stability
- Methyl 3-Boc-aminopentanoate is listed as discontinued by CymitQuimica (), whereas tert-butyl and ethyl analogs remain available, suggesting higher demand for derivatives with tailored solubility or protection strategies .
Biological Activity
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate (CAS No. 1032506-51-6) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis and Derivatives
The synthesis of this compound typically involves the protection of amino acids using the Boc group followed by esterification reactions. It has been utilized in various organic synthesis applications, particularly as a precursor for more complex peptide structures and as a reagent in coupling reactions due to its stability and reactivity under mild conditions .
The biological activity of this compound may be attributed to its ability to modulate signaling pathways associated with cell growth and survival. For example, compounds that induce apoptosis often interact with caspase pathways or inhibit proteins critical for cell cycle progression. The structural analogs of this compound have been shown to affect the expression levels of various apoptotic markers, suggesting similar potential for this compound .
Case Studies and Research Findings
- Antiproliferative Activity : In vitro studies have demonstrated that certain Boc-protected amino acid derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds similar to this compound were tested against several cancer cell lines, showing IC50 values in the micromolar range, indicating effective growth inhibition .
- Cell Cycle Arrest : Research indicates that some derivatives can cause cell cycle arrest at specific phases (G0/G1), leading to reduced proliferation rates in tumor cells. This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs) .
Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate?
Answer:
The compound is typically synthesized via a two-step process:
Protection of the amine group : Reacting 3-aminopentanoic acid derivatives with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF) to introduce the Boc group .
Esterification : The carboxylic acid is esterified using methanol in the presence of a coupling agent (e.g., DCC/DMAP) or via acid-catalyzed Fischer esterification .
Key intermediates should be verified by TLC and purified via column chromatography.
Advanced: How can coupling efficiency be optimized when introducing the Boc-protected amine to methyl pentanoate derivatives?
Answer:
Optimization strategies include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC/HOBt) or uronium salts (HATU) to enhance nucleophilic attack .
- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility and reaction homogeneity.
- Temperature control : Reactions performed at 0–25°C minimize side reactions like epimerization .
Monitor reaction progress via LC-MS to adjust stoichiometry or reaction time.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm the Boc group (tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and ester moiety (δ ~3.6–3.7 ppm for OCH₃) .
- IR spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; ester C=O at ~1740 cm⁻¹) .
- Mass spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
Elemental analysis ensures purity and stoichiometric accuracy .
Advanced: How to resolve discrepancies in NMR data during characterization?
Answer:
Discrepancies (e.g., split peaks, unexpected shifts) may arise from:
- Impurities : Purify via preparative HPLC or recrystallization .
- Dynamic effects : Use variable-temperature NMR or deuterated solvents to suppress proton exchange in amide/amine groups .
- Stereochemical ambiguity : Employ 2D NMR (COSY, NOESY) or chiral derivatization to confirm configuration .
Basic: What are the primary applications of this compound in pharmaceutical research?
Answer:
It serves as a key intermediate in:
- Peptidomimetics : The Boc group protects amines during solid-phase peptide synthesis (SPPS) for drug candidates targeting protein-protein interactions .
- Cytotoxic agents : Derivatives like methyl glycyrrhetinate esters show antitumor activity in preclinical studies .
Advanced: What strategies mitigate racemization during synthesis of chiral centers adjacent to the Boc-protected amine?
Answer:
- Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce kinetic racemization .
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereocontrol .
- Enzymatic resolution : Lipases or proteases can selectively hydrolyze undesired enantiomers .
Basic: How to assess the purity of this compound post-synthesis?
Answer:
- Analytical HPLC : Use a C18 column with a water/acetonitrile gradient; purity >95% is typical for pharmaceutical intermediates .
- Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate high crystallinity .
- Elemental analysis : Match experimental C/H/N values to theoretical calculations within ±0.3% .
Advanced: How to handle competing side reactions when introducing the Boc group?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
